Chitosan Trimer

Overview

Description

Synthesis Analysis

The synthesis of chitosan trimer involves chemical modifications of chitosan to introduce trimethyl groups into the polymer structure. A study by Sieval et al. (1998) details a two-step reaction process yielding products with high degrees of substitution (40–80%), emphasizing the control over the degree of substitution by adjusting reaction steps, duration, and reagent amounts (Sieval et al., 1998). Another approach is described by Xiaodeng Yang et al. (2015), where N-[(2-Hydroxyl)-propyl-3-trimethyl ammonium] chitosan chloride is synthesized using an ionic liquid as a homogeneous and green reaction medium, offering an environmentally friendly and efficient synthesis route (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of trimethylated amino groups, which significantly influence its physical and chemical properties. NMR characterization techniques play a crucial role in understanding the structure, as demonstrated by Sieval et al. (1998), where NMR spectra revealed specific shifts indicating the successful substitution of amino groups (Sieval et al., 1998).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its functional groups. The study by Dekamin et al. (2013) showcases chitosan as a bio-polymer catalyst for the synthesis of α-amino nitriles or imines, highlighting its versatility and efficiency in promoting chemical reactions under mild conditions (Dekamin et al., 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility and molecular weight, are significantly affected by the degree of substitution. Jintapattanakit et al. (2008) investigated how these properties change with different degrees of quaternization and dimethylation, finding that solubility and mucoadhesion properties are influenced by the degree of modification (Jintapattanakit et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with other molecules, are tailored through its synthesis process. The work by Bhatt et al. (2017) on the adsorption potential of chitosan cross-linked with trimesic acid for chromium removal showcases its chemical reactivity and potential for environmental applications (Bhatt et al., 2017).

Scientific Research Applications

Drug Delivery and Therapeutic Systems : Chitosan-based materials, including Chitosan Trimer, are extensively used in designing new therapeutic systems and drug delivery mechanisms. These materials are appreciated for their biocompatibility, non-toxicity, and biodegradability, making them suitable for controlled drug release devices (Dash et al., 2011).

Enhancing Drug Absorption : Trimethyl Chitosan (TMC), a derivative of Chitosan, shows improved solubility and has been studied for its mucoadhesive properties and ability to enhance drug absorption, particularly useful in environments with varying pH levels (Mourya & Inamdar, 2009).

Gene Delivery Systems : this compound and its derivatives are being researched for their potential in gene delivery. For example, the N,N,N-trimethyl(TM)-chitosan/galactose conjugate has been evaluated for its efficiency in forming polyelectrolyte complexes with DNA and its cellular recognition ability (Murata et al., 1996).

Tissue Engineering : Chitosan and its derivatives are promising candidates for various tissue engineering applications due to their porous structure, gel-forming properties, and ease of chemical modification (Kim et al., 2008).

Antimicrobial and Antihypertensive Properties : Studies have found that Chitosan oligosaccharides, including trimers, have antimicrobial properties. Additionally, this compound specifically has shown ACE inhibitory and antihypertensive effects (Hong et al., 1998).

Nanoparticle Formation for Targeted Delivery : Chitosan-based nanoparticles, including those formed from trimethylated chitosan oligomers, have been investigated for targeted drug and gene delivery, demonstrating good transfection efficiency and minimal toxicity (Zheng et al., 2007).

Vaccine Delivery : Trimethyl Chitosan (TMC) has been studied for its potential as an adjuvant in vaccine delivery due to its high charge density and ability to enhance permeation (Malik et al., 2018).

Mechanism of Action

Target of Action

Chitosan Trimer, a derivative of the natural cationic polymer Chitosan, primarily targets bacterial cell membranes . It binds to teichoic acids, a component of the bacterial cell wall, and potentially extracts membrane lipids, predominantly lipoteichoic acid . This interaction is crucial for its antimicrobial activity .

Mode of Action

The interaction of this compound with its targets leads to a sequence of events that ultimately result in bacterial death . It exhibits a dose-dependent growth-inhibitory effect on bacteria . This interaction results in the permeabilization of the bacterial cell membrane to small cellular components, coupled with significant membrane depolarization .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with bacterial cells leads to multiple changes in the expression profiles of genes involved in the regulation of stress and autolysis, as well as genes associated with energy metabolism . The pattern of acetylation (PA) of Chitosan polymers influences their bioactivities, as their enzymatic degradation by sequence-dependent chitosan hydrolases present in the target tissues determines the type of oligomeric products and the kinetics of their production and further degradation .

Pharmacokinetics

This compound, being a biocompatible, non-toxic, and biodegradable biopolysaccharide , has unique pharmacokinetic properties. It has a high capacity to release the drug due to its cationic character and primary amino groups . .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth, leading to bacterial death . The bioactivities of Chitosan polymers are at least in part carried by the Chitosan oligomers produced from them, possibly through their interaction with pattern recognition receptors in target cells .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, its antimicrobial activity is higher against fungi than bacteria . In the field of agriculture, this compound acts as a biostimulant, increasing nutrient uptake efficacy and boosting plant yield .

properties

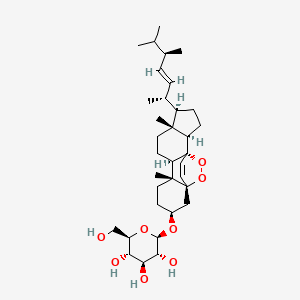

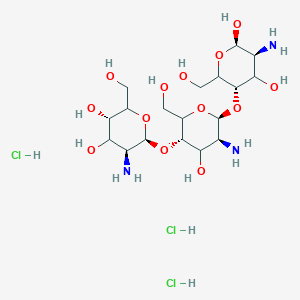

IUPAC Name |

(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H/t4?,5?,6?,7-,8-,9-,10+,11?,12?,13?,14+,15+,16+,17-,18-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVOJWIUUCPOIF-VMCMTGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38Cl3N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743982 | |

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117436-78-9 | |

| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Chitosan Trimer interact with Angiotensin I-Converting Enzyme (ACE) and what are the downstream effects?

A: this compound exhibits significant ACE inhibitory activity. [] While the exact mechanism of interaction at the molecular level is still under investigation, studies suggest that this compound acts as a competitive inhibitor, potentially by binding to the active site of ACE. [] This interaction effectively blocks the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. [] The resulting decrease in Angiotensin II levels leads to vasodilation and a subsequent reduction in blood pressure. []

- Reference: [] Lee, Y. K., Jeon, Y. J., Kim, S. K., & Kim, J. N. (2003). ACE inhibitory and antihypertensive effect of chitosan oligosaccharides in SHR. Carbohydrate polymers, 50(2), 121-126.

Q2: Can this compound interact with important drug carrier proteins in the blood?

A: Research indicates that this compound exhibits strong binding affinity for Human Serum Albumin (HSA). [] This interaction, driven by hydrogen bonding and hydrophobic interactions, points to HSA's potential role as a carrier for delivering this compound to target tissues within the body. [] Interestingly, studies show insignificant binding between this compound and α-1-glycoprotein (AGP), suggesting a degree of selectivity in its interaction with plasma proteins. []

- Reference: [] Jayakumar, R., Prabaharan, M., Reis, R. L., & Ramakrishna, S. (2011). Differential interactions and structural stability of chitosan oligomers with human serum albumin and α-1-glycoprotein. Journal of Materials Chemistry, 21(19), 6784-6793.

Q3: How is this compound produced using enzymatic methods?

A: this compound can be produced through the enzymatic hydrolysis of chitosan, a natural polysaccharide. This process utilizes chitosanases, enzymes that specifically cleave chitosan chains. Notably, certain Bacillus thuringiensis subspecies produce GH-8 family chitosanases capable of hydrolyzing chitosan into valuable chitosan oligomers, including this compound. [] This enzymatic approach holds promise for the controlled and efficient production of this compound and other chitosan oligomers with defined sizes. []

- Reference: [] Park, J. K., Shimono, K., Ochiai, N., Shibata, N., & Kumar, P. K. (2006). Identification and expression of GH-8 family chitosanases from several Bacillus thuringiensis subspecies. Journal of agricultural and food chemistry, 54(20), 7689-7694.

Q4: What computational methods have been used to study this compound?

A: Quantum ab initio calculations, specifically at the RHF/6-31G(d,p) level of theory, have been employed to investigate the interaction between this compound segments and Ascorbic Acid. [] These calculations provide valuable insights into the geometry of the most stable molecular structures and the characteristics of intermolecular interactions in the gas phase. [] Such computational approaches offer a cost-effective way to simulate and complement experimental studies, especially when experimental techniques are prohibitively expensive. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)